N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS: 2034541-66-5) is a heterocyclic organic compound with a molecular formula of C₂₀H₂₆N₈O and a molecular weight of 394.5 g/mol . Its structure combines a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups, linked via a methylene bridge to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The SMILES notation (Cc1nc2ccccn2c1C(=O)NCc1nc(N(C)C)nc(N2CCCCC2)n1) highlights its intricate substitution pattern .
The compound’s triazine and imidazopyridine motifs are associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-14-17(28-12-8-5-9-16(28)22-14)18(29)21-13-15-23-19(26(2)3)25-20(24-15)27-10-6-4-7-11-27/h5,8-9,12H,4,6-7,10-11,13H2,1-3H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCZIUDSTXGFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound integrates various functional groups, including a triazinyl moiety , a dimethylamino group , and a piperidine ring , which contribute to its biological activity. Preliminary studies indicate its potential as an inhibitor of various enzymes, particularly in cancer therapy.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Triazine core | Provides structural stability and biological activity |
| Dimethylamino group | Enhances solubility and interaction with biological targets |
| Piperidine ring | Contributes to receptor binding and inhibition properties |
| Imidazo[1,2-a]pyridine | Increases bioactivity and potential therapeutic applications |
Enzyme Inhibition
This compound has been studied for its enzyme inhibition properties, particularly against:
- PARP1 (Poly ADP-ribose polymerase 1) : Related compounds have shown IC50 values in the low micromolar range, indicating significant inhibitory activity. This suggests potential applications in cancer therapy due to PARP's role in DNA repair mechanisms .
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:
- Binding affinity assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell viability assays : Determining cytotoxic effects on various cancer cell lines.
Study 1: PI3K Inhibition in C4-2 Prostate Cancer Cells
A study assessed the inhibition of the PI3K pathway using triazine derivatives similar to our compound. The results showed that N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl) significantly inhibited phosphorylation of Akt at S473 and T308 in C4-2 prostate cancer cells . This indicates its potential effectiveness against castration-resistant metastatic prostate cancer.
Study 2: Structure–Activity Relationship (SAR) Analysis
Research into structural analogs revealed that modifications to the triazine core significantly impacted biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
This highlights the importance of specific structural components for enhancing biological activity .
Safety and Toxicity Profile
In vitro studies have assessed the toxicity of related compounds using human embryonic kidney (HEK) cells and hepatoma cell lines. The results showed that some derivatives exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Hypothetical Comparisons:
Triazine Derivatives: The 1,3,5-triazine core is common in agrochemicals and pharmaceuticals. For example, simazine (a herbicide) and lamivudine (an antiviral) utilize triazine scaffolds but lack the imidazopyridine-carboxamide moiety. The dimethylamino and piperidinyl groups in the target compound may enhance solubility or binding specificity compared to simpler triazines .
Imidazopyridine-Based Compounds: Alpidem (an anxiolytic) and zolimidine (antiulcer agent) share the imidazo[1,2-a]pyridine backbone.
Hybrid Structures: Compounds combining triazine and imidazopyridine units are rare. A hypothetical analog, N-(4-morpholino-1,3,5-triazin-2-yl)methylimidazo[1,2-a]pyridine-3-carboxamide, replaces dimethylamino/piperidinyl groups with morpholine. Such substitutions might alter hydrogen-bonding capacity or steric effects.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Applications |
|---|---|---|---|---|
| N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | C₂₀H₂₆N₈O | 394.5 | 1,3,5-triazine, dimethylamino, piperidinyl, imidazopyridine, carboxamide | Kinase inhibition, antimicrobial |
| Simazine | C₇H₁₂ClN₅ | 201.7 | 1,3,5-triazine, chloro, ethylamino | Herbicide |
| Alpidem | C₂₁H₂₃ClN₄O₂ | 399.9 | Imidazopyridine, benzodiazepine-like substituents | Anxiolytic (historical) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
